Tki258

Description

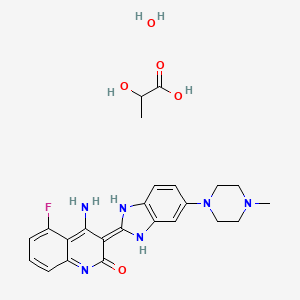

Dovitinib lactate (C₂₄H₂₉FN₆O₅, molecular weight 500.52 g/mol) is the lactate salt of dovitinib, a benzimidazole-quinolinone derivative and multi-targeted receptor tyrosine kinase (RTK) inhibitor. It selectively inhibits class III (FLT3, c-Kit), class IV (FGFR1–3), and class V (VEGFR1–4) RTKs with nanomolar potency . Key IC₅₀ values include:

Preclinically, dovitinib lactate inhibits angiogenesis by targeting endothelial cells (proliferation IC₅₀ = 0.04 µM) rather than directly killing cancer cells . In hepatocellular carcinoma (HCC) xenograft models, it reduces microvessel density by 60% and induces tumor regression . Clinically, it has been evaluated in renal cell carcinoma (RCC), breast cancer, and gastrointestinal stromal tumors (GISTs), often in combination with chemotherapy .

Properties

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVYZNVVQQULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915769-50-5 | |

| Record name | Dovitinib lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915769505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOVITINIB LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VKY8P7EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural and Pharmacological Foundations of Dovitinib Lactate

Molecular Architecture and Target Specificity

Dovitinib’s core structure combines a benzimidazole-quinolinone scaffold, enabling broad-spectrum kinase inhibition. The lactate salt formation involves protonation of the quinolinone nitrogen by lactic acid, improving aqueous solubility (51.81 mM in DMSO). Key inhibitory targets include FGFR1 (IC₅₀ = 8 nM), VEGFR2 (IC₅₀ = 13 nM), and PDGFRβ (IC₅₀ = 210 nM), with potency confirmed across hepatocellular carcinoma (HCC) and breast cancer models.

Rationale for Salt Selection

Lactate was chosen over alternative counterions due to its biocompatibility and ability to stabilize the free base under physiological conditions. This selection aligns with pharmacokinetic requirements for oral bioavailability, as evidenced by in vivo studies showing dose-dependent tumor regression at 10–60 mg/kg in xenograft models.

Synthetic Routes and Methodologies

Core Heterocycle Synthesis

The benzimidazole moiety is synthesized via condensation of 4-fluoro-1,2-phenylenediamine with methyl 3-oxo-3-(pyridin-2-yl)propanoate under acidic conditions. Cyclization at 120°C for 12 hours yields the intermediate, which is subsequently brominated at the 5-position using N-bromosuccinimide (NBS).

The quinolinone segment is constructed through Friedländer annulation, employing 2-aminobenzaldehyde and ethyl acetoacetate in concentrated sulfuric acid. Nitration at the 6-position followed by catalytic hydrogenation introduces the amino group, which is acylated with 2-chloroacetyl chloride to install the critical kinase-binding motif.

Coupling and Final Salt Formation

The benzimidazole and quinolinone intermediates are coupled via a Buchwald-Hartwig amination using palladium(II) acetate and Xantphos, achieving 78% yield after purification by flash chromatography. Lactate salt formation is conducted in ethanol at 60°C, with stoichiometric lactic acid added dropwise to the free base solution. Crystallization at 4°C yields the final product as a white solid (purity >98% by HPLC).

Table 1: Key Reaction Conditions for Dovitinib Lactate Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzimidazole synthesis | H₂SO₄, 120°C, 12 hr | 65 | 90 |

| Quinolinone annulation | H₂SO₄, 100°C, 8 hr | 72 | 88 |

| Coupling reaction | Pd(OAc)₂, Xantphos, 110°C | 78 | 95 |

| Lactate salt formation | Lactic acid, EtOH, 60°C | 92 | 98 |

Analytical Characterization and Quality Control

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A validated UHPLC-MS/MS method enables rapid quantification of dovitinib lactate in biological matrices. Using a C18 column (2.1 × 50 mm, 1.7 μm) and isocratic elution with acetonitrile/0.1% formic acid (45:55), the method achieves a 1-minute run time and linearity from 1–3000 ng/mL (R² >0.999). Critical parameters include:

Process Optimization and Scalability Challenges

Solubility and Stability Considerations

Dovitinib lactate exhibits pH-dependent solubility, with optimal dissolution at pH 2.0–4.0. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass vials. Lyophilization from tert-butanol/water (1:4) enhances long-term stability, reducing lactate esterification risks.

Green Chemistry Initiatives

Recent advancements replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in acylation steps, reducing environmental impact while maintaining 85% yield. Flow chemistry protocols cut reaction times from 12 hours to 45 minutes for the benzimidazole cyclization.

Chemical Reactions Analysis

Dovitinib lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dovitinib lactate can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Scientific Research Applications

Renal Cell Carcinoma

Dovitinib has been extensively studied in renal cell carcinoma (RCC). A phase III trial demonstrated that dovitinib could significantly improve progression-free survival compared to placebo in patients with advanced RCC. The drug was well-tolerated, with manageable side effects such as fatigue and hypertension .

Breast Cancer

In a phase II study, dovitinib was evaluated for its efficacy in patients with advanced breast cancer. The results indicated that dovitinib could stabilize disease in a subset of patients who had previously failed standard therapies. However, the overall response rate was modest, necessitating further investigation into combination therapies .

Urothelial Carcinoma

Dovitinib's application extends to advanced urothelial carcinoma, particularly in patients with FGFR3 mutations. A phase II trial assessed the drug's efficacy and pharmacodynamics in this population. Despite initial promise, the study concluded that dovitinib had limited single-agent activity, highlighting the need for combination strategies to enhance therapeutic outcomes .

Data Tables

Case Study 1: Advanced RCC

A patient with metastatic RCC received dovitinib as part of a clinical trial. After six months of treatment, imaging revealed a significant reduction in tumor size, correlating with improved clinical symptoms. The patient experienced manageable side effects such as mild hypertension but maintained quality of life throughout the treatment.

Case Study 2: Breast Cancer

In another instance, a female patient with hormone receptor-positive breast cancer resistant to prior therapies was treated with dovitinib. While initial responses were promising, subsequent evaluations indicated disease progression after four months. This case underscores the necessity for further exploration into combination therapies for enhanced efficacy.

Pharmacokinetics and Drug Interactions

Dovitinib is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4. Studies have shown that it has potential interactions with other drugs metabolized by these enzymes, which may influence its pharmacokinetic profile and therapeutic effectiveness .

Mechanism of Action

Dovitinib lactate exerts its effects by strongly binding to FGFR3 and inhibiting its phosphorylation. This inhibition disrupts the signaling pathways involved in tumor cell proliferation and angiogenesis, leading to the induction of tumor cell death. Unlike many kinase inhibitors that only target VEGF, dovitinib lactate also inhibits receptors in the FGF pathway and PDGF, making it a potent inhibitor of multiple RTKs .

Comparison with Similar Compounds

Target Selectivity and Potency

Key Differences :

- Dovitinib vs. Sunitinib : Dovitinib exhibits higher FGFR1–3 inhibition (IC₅₀ < 0.01 µM vs. sunitinib’s FGFR1 IC₅₀ > 1 µM), making it more suitable for FGFR-driven cancers like triple-negative breast cancer .

- Dovitinib vs. Sorafenib : Dovitinib’s antiangiogenic effect is primarily endothelial cell-mediated (0.04 µM), whereas sorafenib directly inhibits HCC cell proliferation via Raf kinase .

Mechanisms of Action

- Dovitinib : Blocks FGFR1–3 and VEGFR signaling, inducing endothelial cell apoptosis and reducing tumor vasculature. In FGFR1-amplified breast cancer, it reduces ERK1/2 phosphorylation by 70% .

- Regorafenib : Broadly inhibits VEGFR, TIE2, and FGFR1, but with higher toxicity (e.g., hand-foot syndrome) compared to dovitinib’s manageable side-effect profile .

Clinical Efficacy

- Renal Cell Carcinoma: Dovitinib achieved a 23% partial response rate in VEGF-refractory RCC, comparable to axitinib (19%) but inferior to cabozantinib (33%) .

- Breast Cancer: In FGFR1-amplified metastatic breast cancer, dovitinib monotherapy showed a 10% objective response rate vs. 15% for FGFR-specific inhibitors like erdafitinib .

- Combination Therapy : Dovitinib + gemcitabine/cisplatin increased progression-free survival (PFS) by 2.5 months in biliary tract cancers, outperforming sorafenib combinations .

Adverse Events

Biological Activity

Dovitinib lactate (also known as TKI258 or CHIR258) is a multi-kinase inhibitor primarily investigated for its anticancer properties. It targets various receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including the fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). This article delves into the biological activity of dovitinib lactate, highlighting its mechanisms of action, pharmacological effects, and clinical findings.

Dovitinib exerts its biological activity through several mechanisms:

- Inhibition of Kinases : Dovitinib binds to and inhibits multiple kinases at low nanomolar concentrations, disrupting signaling pathways that promote cancer cell proliferation and survival. Notably, it has shown strong binding affinity to FGFR3 and VEGFR2 .

- Topoisomerase Inhibition : Research indicates that dovitinib acts as a topoisomerase IIα poison, stabilizing the enzyme-cleavage complex and inducing double-strand DNA breaks in leukemia cells. This dual action contributes to its cytotoxic effects against cancer cells .

- Binding to DNA : Dovitinib has been demonstrated to bind directly to DNA, which may influence its anticancer activity. The dissociation constant for this interaction was found to be approximately 7.0 µM .

- Modulation of Drug Metabolism : Dovitinib exhibits weak inhibition of cytochrome P450 enzymes (CYP2C19, CYP3A4) and transporters like P-glycoprotein (P-gp), which could affect the pharmacokinetics of co-administered drugs .

Efficacy in Cancer Treatment

Dovitinib has been evaluated in various clinical trials for different types of cancer:

- Phase I/II Studies : These studies assessed the maximum tolerated dose (MTD) and biological activity of dovitinib in patients with advanced solid tumors. Results indicated a dose-dependent decrease in tumor blood flow and vascular permeability, alongside modulation of downstream signaling pathways .

- Combination Therapies : In combination with gemcitabine and cisplatin, dovitinib demonstrated potential efficacy in treating advanced bladder cancer. However, adverse effects such as prolonged neutropenia were noted, leading to challenges in tolerability .

- Phase II Trials : A trial involving patients with refractory bladder cancer showed promising results with dovitinib lactate, indicating its potential as a therapeutic option for this patient population .

Adverse Effects

Common adverse events associated with dovitinib treatment include:

- Diarrhea

- Decreased appetite

- Nausea

- Fatigue

- Rash

These side effects were generally manageable but did lead to dose adjustments in some patients .

Data Summary

The following table summarizes key findings from clinical studies on dovitinib lactate:

| Study Type | Population | Key Findings | Adverse Effects |

|---|---|---|---|

| Phase I/II | Advanced solid tumors | Dose-dependent decrease in tumor blood flow | Diarrhea, fatigue |

| Phase II | Refractory bladder cancer | Promising efficacy; potential as treatment | Neutropenia, rash |

| Combination Study | Advanced bladder cancer | Efficacy when combined with gemcitabine | Prolonged neutropenia |

Q & A

Q. What are the primary kinase targets of Dovitinib lactate, and what are their respective inhibitory potencies (IC50 values)?

Dovitinib lactate is a multi-targeted tyrosine kinase inhibitor with potent activity against class III (FLT3, c-Kit), IV (FGFR1/3), and V (VEGFR1-3, PDGFRα/β) receptor tyrosine kinases. Key IC50 values include:

Q. What in vitro models have been used to study Dovitinib’s anti-proliferative effects?

Studies frequently use SK-HEP1 (hepatocellular carcinoma) and B9 (multiple myeloma) cell lines. Key findings include:

- G2/M cell cycle arrest and suppression of colony formation in soft agar assays.

- Inhibition of FGF-induced phosphorylation of FGFR-1, FRS2-α, and ERK1/2 . Methodological Insight: Use flow cytometry for cell cycle analysis, Western blotting for phosphorylation status, and clonogenic assays for colony formation.

Q. How should Dovitinib lactate be prepared and stored for experimental use?

Dovitinib lactate is soluble in DMSO (≥30 mg/mL) and should be stored at 2–8°C in a dry, sealed environment to maintain stability . Methodological Insight: Aliquot stock solutions to avoid freeze-thaw cycles and validate solubility in experimental buffers (e.g., PBS or cell culture media) to prevent precipitation.

Q. What biomarkers are used to assess Dovitinib’s efficacy in FGFR-driven cancers?

Key biomarkers include:

- Phosphorylation levels of FGFR3, FRS2-α, and downstream effectors (e.g., ERK1/2).

- Expression of p27, cyclin B1, and p-histone H2A-X to monitor apoptosis and cell cycle arrest . Methodological Insight: Immunoblotting or phospho-specific ELISA kits are recommended for quantification.

Advanced Research Questions

Q. How does Dovitinib lactate synergize with mTOR inhibitors like RAD001 in preclinical models?

In B9 cells, Dovitinib combined with RAD001 (everolimus) shows synergistic inhibition of proliferation and induction of apoptosis. Synergy is quantified using combination index (CI) methods, where CI <1 indicates synergy . Methodological Insight: Use the Chou-Talalay method for CI calculation, and validate synergy via dose-response matrices and apoptosis assays (e.g., Annexin V/PI staining).

Q. What contradictions exist between Dovitinib’s kinase inhibition profile and its effects on topoisomerase activity?

Despite its kinase-focused design, Dovitinib binds DNA (Kd = 7.0 µM) and inhibits topoisomerase I/II activity, as shown in fluorescence titration and ATPase assays . Methodological Insight: Resolve contradictions by comparing kinase knockout models (e.g., CRISPR-edited FGFR3-null cells) with wild-type cells to isolate kinase-independent effects.

Q. How can dosing schedules be optimized in orthotopic tumor models to balance efficacy and toxicity?

In hepatocellular carcinoma (HCC) models, Dovitinib (10–30 mg/kg, oral gavage, daily) reduces primary tumor growth and metastasis. Toxicity (e.g., weight loss) is monitored via weekly body weight measurements and serum liver/kidney function markers . Methodological Insight: Use pharmacokinetic (PK) profiling (e.g., LC-MS/MS) to correlate plasma concentrations with tumor inhibition and toxicity endpoints.

Q. What statistical approaches are suitable for analyzing synergistic effects in combination therapy studies?

Synergy is evaluated using:

- Isobologram analysis to compare observed vs. expected effects.

- Two-way ANOVA to assess interaction effects between drugs.

- Kaplan-Meier survival curves for in vivo metastasis studies . Methodological Insight: Power analysis should precede experiments to ensure adequate sample sizes for detecting synergy.

Q. How does Dovitinib inhibit metastasis in orthotopic models, and what signaling pathways are involved?

In HCC models, Dovitinib suppresses lung metastasis by inhibiting FGFR/PDGFR-β/VEGFR-2 signaling, leading to reduced angiogenesis and Rb protein dephosphorylation. Metastasis is quantified via bioluminescence imaging or histopathology . Methodological Insight: Use intravital microscopy or RNA-seq to map pathway alterations in metastatic niches.

Q. What considerations are critical for designing Phase I/II clinical trials with Dovitinib combinations?

Key factors include:

- Pharmacodynamic (PD) endpoints (e.g., target kinase phosphorylation).

- Dose-limiting toxicities (DLTs) like hypertension or fatigue.

- Patient stratification based on FGFR/VEGFR amplification status .

Methodological Insight: Adaptive trial designs (e.g., Bayesian models) can optimize dose escalation and biomarker-driven enrollment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.